N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl chemical properties
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl
Introduction
In the landscape of modern biomedical research and drug development, isotopically labeled peptides are indispensable tools for achieving precision and accuracy in quantitative analysis.[1][2][3] N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl is a fully protected, stable isotope-labeled tripeptide that serves as a critical internal standard and a versatile building block in complex synthetic endeavors. This guide provides a comprehensive technical overview of its chemical properties, synthesis, purification, and core applications, designed for researchers, scientists, and professionals in drug development.
The strategic incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the glycine residue provides a distinct mass shift, enabling its use as an internal standard for the highly sensitive and specific quantification of its unlabeled counterpart by mass spectrometry.[4] The protecting groups—Carboxybenzyl (Cbz) at the N-terminus, and Benzyl (Bzl) ethers/esters on the glutamic acid and glycine residues, as well as a benzyl thioether on the cysteine residue—offer robust protection during synthetic manipulations and also render the peptide highly hydrophobic. This hydrophobicity presents unique challenges and considerations for its handling and purification, which will be addressed herein.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl is paramount for its effective application.
Chemical Structure and Identifiers
The structure is characterized by a tripeptide core (Glu-Cys-Gly) with extensive protection of its reactive functional groups and isotopic labeling at the glycine residue.
-
N-Cbz: A benzyloxycarbonyl group protecting the N-terminal amine of glutamic acid.[5]
-
O-Bzl: A benzyl ester protecting the side-chain carboxylic acid of glutamic acid.
-
S-Bzl: A benzyl group protecting the thiol side-chain of cysteine.
-
Gly-OBzl: A benzyl ester protecting the C-terminal carboxylic acid of glycine.
-
[¹³C₂,¹⁵N]: Two ¹³C atoms and one ¹⁵N atom incorporated into the glycine backbone, providing a +3 Da mass shift compared to the unlabeled analogue.
| Property | Value |
| IUPAC Name | benzyl (2S)-5-[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-¹³C₂)ethyl)(¹⁵N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
| Molecular Formula | C₃₇¹³C₂H₄₁N₂¹⁵NO₈S |
| Molecular Weight | Approximately 714.8 g/mol |
| CAS Number | 874462-72-3 |
| Appearance | Typically a white to off-white solid |
| Solubility | Due to its fully protected and hydrophobic nature, this peptide exhibits poor solubility in aqueous solutions. It is generally soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[6][7][8] Limited solubility is expected in solvents like methanol and acetonitrile, and it is largely insoluble in non-polar solvents like hexanes and diethyl ether. |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, its spectroscopic characteristics can be predicted based on its structure.
¹H NMR Spectroscopy: The spectrum would be complex, with characteristic signals for:
-
Aromatic Protons: Multiple signals between 7.0 and 7.5 ppm corresponding to the four benzyl groups and the Cbz group.
-
Peptide Backbone: Amide (NH) protons and alpha-protons (α-H) for each amino acid residue. The ¹⁵N-labeled glycine amide proton would appear as a doublet.
-
Protecting Groups: Methylene protons (CH₂) of the benzyl and Cbz groups, typically observed between 4.5 and 5.2 ppm.
¹³C NMR Spectroscopy:
-
The spectrum would show distinct signals for the carbonyl carbons of the peptide bonds and protecting groups.
-
The two ¹³C-labeled carbons in the glycine residue would exhibit significantly enhanced signals. The carbonyl carbon of glycine is expected around 170-175 ppm, and the alpha-carbon around 40-45 ppm.[9][10][11]
¹⁵N NMR Spectroscopy:
-
A single, strong signal would be observed for the ¹⁵N-labeled amide nitrogen of the glycine residue. The chemical shift of amide nitrogens in peptides is sensitive to the local chemical environment and secondary structure.[12][13][14][15][16]
High-Resolution Mass Spectrometry (HRMS):
-
HRMS is a critical tool for confirming the identity and isotopic purity of the compound. The analysis would confirm the exact mass of the molecule, which is approximately 3 Da higher than its unlabeled counterpart. Tandem MS (MS/MS) would reveal a characteristic fragmentation pattern, with the +3 Da mass shift localized to fragment ions containing the glycine residue.[4][17]
Synthesis and Purification: A Technical Workflow
The synthesis of this fully protected, isotopically labeled tripeptide is a multi-step process that can be achieved through solution-phase peptide synthesis (SPPS). This approach provides greater control over each coupling step and simplifies purification of the final, highly hydrophobic product.
Synthetic Strategy
A convergent solution-phase strategy is often employed for such syntheses.[18][19][20][21][22] This involves the sequential coupling of protected amino acid residues. Key considerations include the choice of coupling reagents to ensure efficient peptide bond formation while minimizing racemization.
Caption: Solution-phase synthesis workflow.
Representative Synthesis Protocol
This protocol is a representative example based on established peptide coupling methodologies.
Step 1: Synthesis of S-Bzl-L-Cys-Gly[¹³C₂,¹⁵N]-OBzl
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Fmoc-S-Bzl-L-Cys (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.0 eq) and an additive like HOBt (1.0 eq).[1][23][24][25] Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: To the activated amino acid solution, add Gly[¹³C₂,¹⁵N]-OBzl (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Fmoc Deprotection: Dissolve the crude dipeptide in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes. Remove the solvent under vacuum.
Step 2: Synthesis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[¹³C₂,¹⁵N]-OBzl
-
Activation: In a separate flask, activate N-Cbz-O-Bzl-L-Glu (1.0 eq) using HATU (1.0 eq) and HOBt (1.0 eq) in DMF as described above.
-
Coupling: Add the deprotected dipeptide from Step 1 and DIPEA (2.0 eq) to the activated N-Cbz-O-Bzl-L-Glu solution.
-
Reaction and Work-up: Follow the same procedure for reaction monitoring and work-up as in Step 1.
Purification Protocol
The fully protected tripeptide is highly hydrophobic, making standard reversed-phase HPLC challenging due to poor solubility in aqueous mobile phases.[16][26] Normal-phase chromatography is often a more effective purification strategy.[27]
Caption: Normal-phase purification workflow.
Protocol:
-
Column: A silica gel column is used as the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong organic solvent in which it is soluble, such as DMF or a mixture of Dichloromethane (DCM) and DMF. Adsorb this solution onto a small amount of silica gel.
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically used.
-
Elution: The product is eluted from the column with an increasing gradient of the more polar solvent (ethyl acetate).
-
Analysis: Fractions are collected and analyzed by TLC or analytical HPLC to determine purity.
-
Final Steps: Pure fractions are pooled, and the solvent is removed under reduced pressure. The final product is often obtained as a solid after lyophilization.
Chemical Reactivity and Stability
The stability of the protecting groups is a key feature of this molecule, allowing for its use in various chemical contexts before the final deprotection, if required.
-
Cbz and Bzl Group Stability: The Cbz and benzyl ester/ether groups are stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for Boc group removal (e.g., TFA).[28][29] This orthogonality is a cornerstone of modern peptide synthesis.
-
Deprotection: Removal of the Cbz and all Bzl groups is typically achieved simultaneously through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst) or by treatment with strong acids like liquid hydrogen fluoride (HF).[28]
Applications in Research and Development
The primary application of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[¹³C₂,¹⁵N]-OBzl stems from its nature as a stable isotope-labeled internal standard.
Quantitative Mass Spectrometry
In quantitative proteomics and drug metabolism studies, accurate quantification of peptides and proteins is crucial. Stable Isotope-Labeled (SIL) peptides are the gold standard for internal standards in LC-MS assays.[2]
-
Mechanism of Action: A known amount of the labeled peptide is spiked into a biological sample (e.g., plasma, cell lysate). The labeled peptide is chemically identical to the endogenous, unlabeled analyte and thus co-elutes during chromatography and ionizes with the same efficiency.[2] The mass spectrometer, however, can distinguish between the two based on their mass difference. By comparing the peak areas of the labeled and unlabeled peptides, precise quantification of the analyte can be achieved, correcting for variations in sample preparation, extraction recovery, and matrix effects.[17]
Caption: Workflow for quantitative LC-MS.
NMR Spectroscopy
While primarily used in MS, the isotopic labels can also be valuable in NMR studies. The ¹³C and ¹⁵N nuclei are NMR-active, and their incorporation at specific sites can aid in resonance assignment and structural studies of the peptide or its complexes with other molecules.[12][13][14][15][16]
Building Block in Chemical Synthesis
As a fully protected tripeptide, this molecule can serve as a key intermediate in the synthesis of larger, more complex peptides, particularly in fragment-based drug discovery.[][31][32][33][34] For instance, it is a protected and labeled analog of a core component of glutathione (γ-L-Glutamyl-L-cysteinyl-glycine), a critical antioxidant in biological systems.[35][36] This allows it to be used in the synthesis of glutathione analogs or probes for studying the enzymes involved in glutathione metabolism.
Conclusion
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[¹³C₂,¹⁵N]-OBzl is a sophisticated and highly valuable chemical tool. Its utility is rooted in the precision afforded by its isotopic labels and the synthetic versatility provided by its robust protecting groups. While its hydrophobic nature requires specialized handling and purification techniques, a thorough understanding of its chemical properties enables its successful application as a high-fidelity internal standard for mass spectrometry, a probe for NMR-based structural studies, and a key building block in the synthesis of complex bioactive peptides. This guide provides the foundational knowledge for researchers to confidently and effectively integrate this powerful reagent into their experimental workflows.
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